

# Preclinical Profile of Ret-IN-8: A Novel RET Kinase Inhibitor

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## Compound of Interest

Compound Name: Ret-IN-8

Cat. No.: B12422594

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **Ret-IN-8**, a novel inhibitor of the Rearranged during Transfection (RET) kinase. All data presented herein is extracted from patent WO2021093720A1, where **Ret-IN-8** is referenced as compound I-1. This document summarizes the inhibitory activity of **Ret-IN-8**, details the experimental methodologies used for its characterization, and visualizes its mechanism of action and experimental workflows.

## Executive Summary

**Ret-IN-8** has emerged as a potent inhibitor of wild-type RET kinase and its clinically relevant mutant forms. Preclinical data demonstrates its significant and selective activity in both biochemical and cellular assays. This guide aims to provide a detailed technical resource for researchers interested in the further development and investigation of this compound.

## Data Presentation

The following tables summarize the quantitative data for **Ret-IN-8** (compound I-1) as presented in the source patent.

Table 1: In Vitro Kinase Inhibitory Activity of **Ret-IN-8**

| Target Kinase    | IC50 (nM) |
|------------------|-----------|
| RET (Wild-Type)  | 1.2       |
| RET V804M Mutant | 2.5       |
| RET M918T Mutant | 0.8       |

IC50 values represent the concentration of **Ret-IN-8** required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of **Ret-IN-8**

| Cell Line | RET Alteration    | Proliferation Inhibition (IC50, nM) |
|-----------|-------------------|-------------------------------------|
| TT        | RET C634W (MEN2A) | 3.1                                 |
| MZ-CRC-1  | RET M918T (MEN2B) | 1.5                                 |
| LC-2/ad   | CCDC6-RET fusion  | 5.7                                 |

IC50 values represent the concentration of **Ret-IN-8** required to inhibit 50% of cell proliferation.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **Ret-IN-8**.

### In Vitro Kinase Inhibition Assay

The inhibitory activity of **Ret-IN-8** against RET and its mutants was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Reagents: Recombinant human RET kinase domains (wild-type, V804M, and M918T mutants), biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
- Procedure:

- The kinase reaction was performed in a 384-well plate.
- **Ret-IN-8** was serially diluted in DMSO and added to the wells.
- The kinase, substrate, and ATP were then added to initiate the reaction.
- The reaction was incubated for 60 minutes at room temperature.
- The TR-FRET detection reagents were added, and the plate was incubated for another 60 minutes.
- The fluorescence signal was read on a suitable plate reader.
- Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

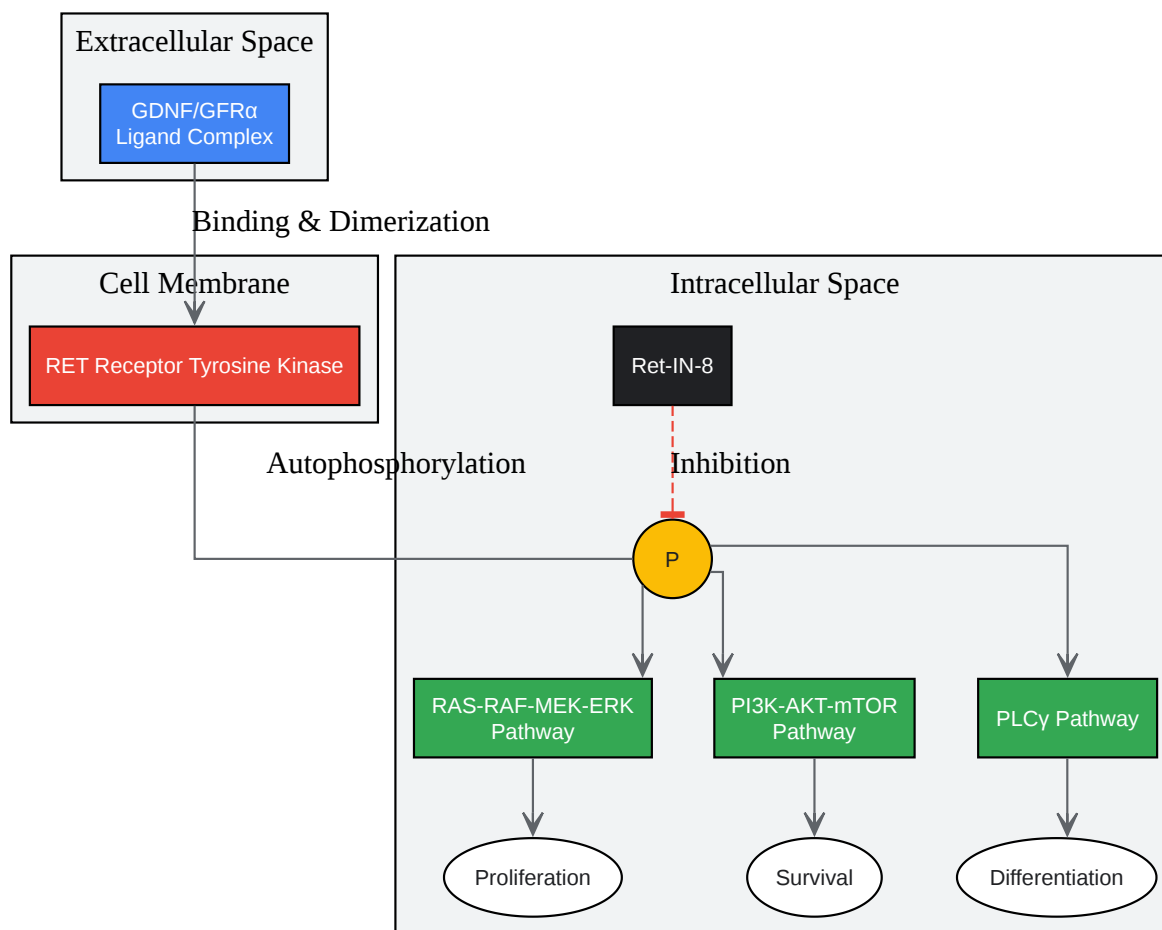
## Cell Proliferation Assay

The effect of **Ret-IN-8** on the proliferation of cancer cell lines with RET alterations was assessed using a CellTiter-Glo® luminescent cell viability assay.

- Cell Lines: TT (thyroid carcinoma), MZ-CRC-1 (medullary thyroid carcinoma), and LC-2/ad (lung adenocarcinoma) cells were used.
- Procedure:
  - Cells were seeded in 96-well plates and allowed to adhere overnight.
  - **Ret-IN-8** was serially diluted and added to the cells.
  - The plates were incubated for 72 hours.
  - The CellTiter-Glo® reagent was added to each well, and luminescence was measured.
- Data Analysis: The IC50 values were determined from the dose-response curves by non-linear regression analysis.

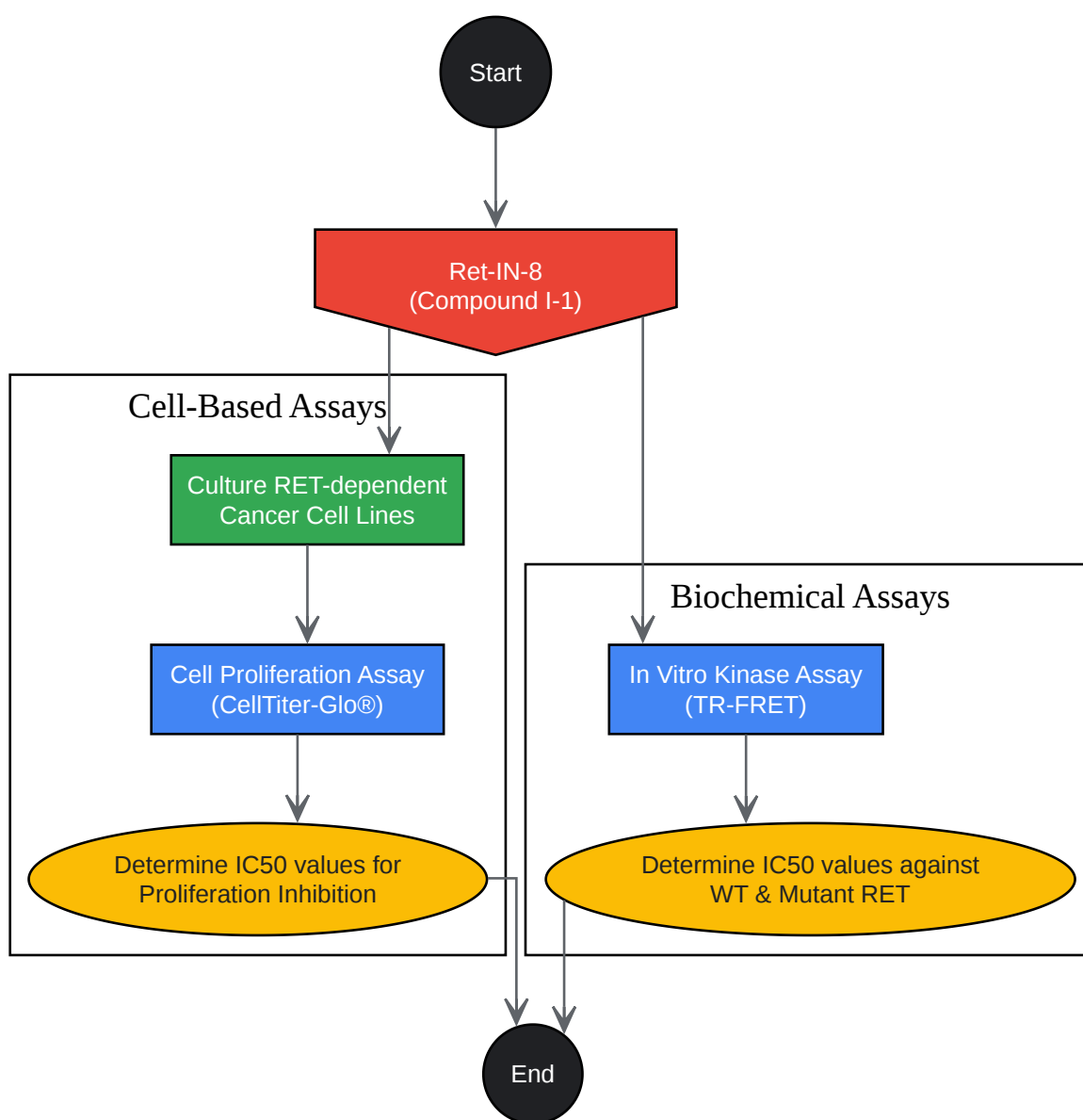
## Mandatory Visualizations

The following diagrams illustrate the signaling pathway of RET and the experimental workflow for evaluating **Ret-IN-8**.



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Caption: RET Signaling Pathway and Inhibition by **Ret-IN-8**.



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Caption: Preclinical Evaluation Workflow for **Ret-IN-8**.

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